

# Application Notes and Protocols for IL-17 Inhibition Assay Using GSK2981278

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## Compound of Interest

Compound Name: GSK2981278

Cat. No.: B607816

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## Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] The IL-17 signaling pathway is a key driver of inflammation, inducing the production of other inflammatory cytokines and chemokines, and recruiting immune cells like neutrophils to the site of inflammation.[2][3] **GSK2981278** is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[4] RORγ is a key transcription factor for the differentiation of Th17 cells, which are the primary producers of IL-17.[5][6] By inhibiting RORγ, **GSK2981278** effectively suppresses the production of IL-17A and IL-22.[7][4] This application note provides a detailed protocol for an in vitro IL-17 inhibition assay using **GSK2981278**, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

## Mechanism of Action

**GSK2981278** acts as an inverse agonist of RORγ, interfering with its ability to bind to DNA and drive the transcription of the IL17 gene.[7] This leads to a concentration-dependent decrease in the secretion of IL-17A and IL-22 from Th17 cells.[7]

## Data Presentation

The inhibitory activity of **GSK2981278** on IL-17 production has been quantified in various in vitro systems. The following table summarizes the reported IC50 values.

Assay Type	Cell Type	Parameter Measured	IC50 Value	Reference
IL-17A and IL-22 Protein Secretion	Human Peripheral Blood T cells (under Th17 skewing conditions)	IL-17A and IL-22 levels	3.2 nM	<a href="#">[7]</a> <a href="#">[4]</a>
RORγ Transactivation Assay	Not specified	RORγ activity	17 nM	<a href="#">[4]</a>
SRC1 Coactivator Recruitment	Human Peripheral Blood Mononuclear Cells (PBMCs)	Inhibition of SRC1 recruitment	20 nM	<a href="#">[7]</a>
IL-17 Production	Human Peripheral Blood Mononuclear Cells (PBMCs)	Inhibition of IL-17 production	63 nM	<a href="#">[7]</a>

## Experimental Protocols

### In Vitro IL-17 Inhibition Assay Using Human PBMCs

This protocol describes a method to assess the inhibitory effect of **GSK2981278** on IL-17A production by human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)

- Ficoll-Paque PLUS
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Human IL-23
- Human IL-1 $\beta$
- Anti-human CD3 antibody (plate-bound)
- Anti-human CD28 antibody (soluble)
- **GSK2981278**
- Dimethyl sulfoxide (DMSO)
- Human IL-17A ELISA Kit
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Protocol:

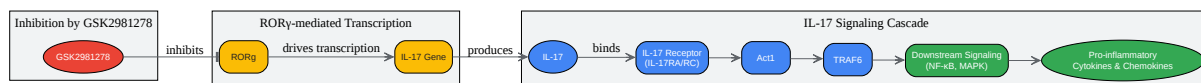
- Isolation of CD4+ T Cells:
  - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
  - Enrich for CD4+ T cells using a negative selection kit such as RosetteSep™.
- Cell Culture and Th17 Differentiation:
  - Resuspend CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

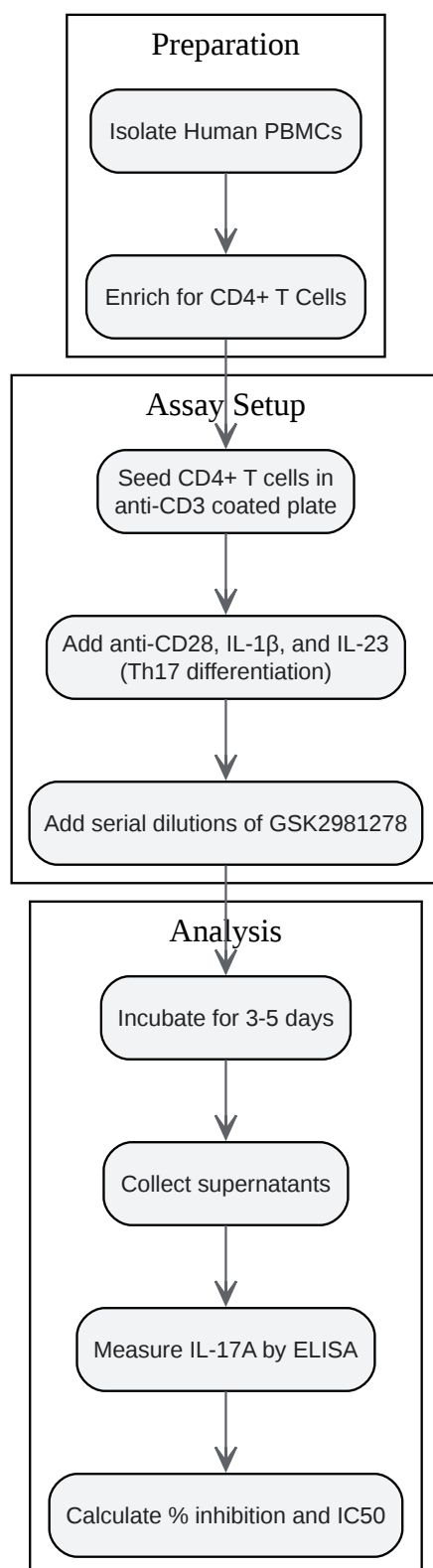
- Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
- Seed the CD4<sup>+</sup> T cells at a density of  $1 \times 10^6$  cells/mL in the anti-CD3 coated plate.
- Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL).
- To induce Th17 differentiation, add human IL-1 $\beta$  (e.g., 10-20 ng/mL) and human IL-23 (e.g., 10-20 ng/mL) to the culture medium.
- Inhibitor Treatment:
  - Prepare a stock solution of **GSK2981278** in DMSO.
  - Prepare serial dilutions of **GSK2981278** in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
  - Add the **GSK2981278** dilutions to the cell cultures at the time of stimulation. Include a vehicle control (DMSO only).
- Incubation:
  - Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Endpoint Analysis (ELISA):
  - After the incubation period, centrifuge the plate and collect the cell culture supernatants.
  - Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit, following the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage inhibition of IL-17A production for each concentration of **GSK2981278** compared to the vehicle control.

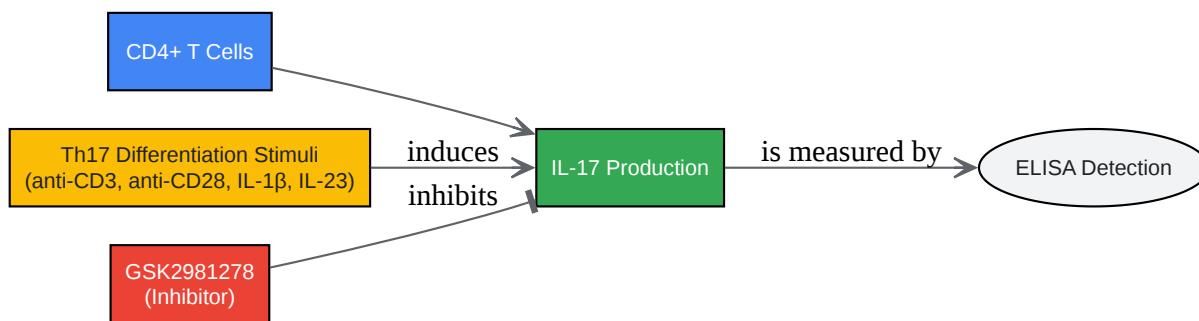
- Plot the percentage inhibition against the log concentration of **GSK2981278** and determine the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).

## Visualizations

### IL-17 Signaling Pathway and Inhibition by **GSK2981278**







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